molecular formula C28H18F8O B3177940 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro- CAS No. 303186-36-9

4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro-

Cat. No.: B3177940
CAS No.: 303186-36-9
M. Wt: 522.4 g/mol
InChI Key: BUTABAGHRNZUHX-UHFFFAOYSA-N
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Description

4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro- is a fluorinated aromatic compound characterized by a biphenyl or terphenyl core substituted with multiple fluorine atoms and a difluoro(trifluorophenoxy)methyl group. This structure grants it high thermal stability, chemical resistance, and unique electronic properties, making it valuable in advanced material science. It is frequently employed as a template in fluorinated imprinted adsorbents (MIAs) for environmental extraction of liquid crystal monomers (LCMs) and as a mesogenic core in ferroelectric nematic liquid crystals . Key derivatives include 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4'-n-propylbiphenyl (CAS 303186-20-1, molecular weight 428.35 g/mol) and 4''-pentyl-terphenyl analogs (CAS 916156-32-6) .

Properties

IUPAC Name

2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-1,3-difluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18F8O/c1-2-3-15-4-6-16(7-5-15)17-8-9-20(21(29)10-17)18-11-22(30)26(23(31)12-18)28(35,36)37-19-13-24(32)27(34)25(33)14-19/h4-14H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTABAGHRNZUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)C(OC4=CC(=C(C(=C4)F)F)F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18F8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101120349
Record name 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2′,3,5-trifluoro-4′′-propyl-1,1′:4′,1′′-terphenyl
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Molecular Weight

522.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303186-36-9
Record name 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2′,3,5-trifluoro-4′′-propyl-1,1′:4′,1′′-terphenyl
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2′,3,5-trifluoro-4′′-propyl-1,1′:4′,1′′-terphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro-4''-propyl-1,1':4',1''-terphenyl
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2’,3,5-trifluoro- involves several steps. One common method includes the reaction of 3,5-difluoro-4’-propylbiphenyl-4-thionocarboxylic acid 3,4,5-trifluorophenyl ester with iodine pentafluoride and triethylamine trihydrofluoride salt in ethyl acetate. The mixture is stirred at 65°C for six hours .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as column chromatography and recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2’,3,5-trifluoro- undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple fluorine atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Common reagents used in reactions with this compound include iodine pentafluoride, triethylamine trihydrofluoride, and ethyl acetate. Reaction conditions often involve elevated temperatures and controlled environments to ensure the desired chemical transformations .

Major Products Formed

The major products formed from reactions involving 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2’,3,5-trifluoro- depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various fluorinated biphenyl derivatives .

Scientific Research Applications

Pharmaceutical Applications

The compound's structural features make it a candidate for drug development, particularly in the design of antiviral and anticancer agents . Fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.

  • Case Study : Research has indicated that similar fluorinated phenoxy compounds have shown promising results in inhibiting specific cancer cell lines. The introduction of trifluoromethyl groups can enhance the lipophilicity of drugs, improving their ability to penetrate biological membranes.

Agrochemical Development

In agrochemistry, this compound can be utilized in developing herbicides and pesticides that target specific plant species while minimizing environmental impact. The trifluoromethyl groups enhance the herbicide's efficacy and selectivity.

  • Case Study : A study on fluorinated herbicides demonstrated that compounds with similar structures effectively controlled weed populations without harming crops. This suggests potential applications for 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro- in precision agriculture.

Material Science

The compound can be used as an additive in polymers to improve thermal stability and chemical resistance. Its fluorinated nature imparts desirable properties such as low surface energy and hydrophobicity.

  • Case Study : Research on fluorinated polymer composites has shown that incorporating such compounds enhances the mechanical properties of materials used in coatings and electronics.

Mechanism of Action

The mechanism of action of 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2’,3,5-trifluoro- involves its interaction with molecular targets through its fluorine atoms. These interactions can influence the compound’s reactivity and binding affinity with various substrates. The pathways involved are often related to its ability to participate in substitution and other chemical reactions .

Comparison with Similar Compounds

Key Observations :

  • Longer alkyl chains (e.g., pentyl in 916156-32-6) enhance solubility in non-polar solvents but reduce melting points compared to propyl derivatives .
  • Fluorine density correlates with dipole moment: MUT_JK103’s 12.6 D dipole enables superior performance in ferroelectric nematic phases .

Research Findings and Industrial Relevance

  • Thermal Stability : Fluorine substitution confers resistance to degradation up to 250°C, enabling high-temperature applications .
  • Toxicity: No significant toxicity reported, but safe handling protocols (e.g., PPE) are recommended .
  • Market Availability : Commercialized by suppliers like Thermo Scientific™ and TCI America™, with prices ~$472.03/5 g .

Biological Activity

The compound 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro- (CAS No. 303186-20-1) is a synthetic organic chemical notable for its applications in liquid crystal displays (LCDs) and potential biological activity. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C22H15F7O
  • Molecular Weight : 428.35 g/mol
  • Physical Form : White crystalline powder
  • Purity : ≥98% (GC)
  • Boiling Point : Not specified
  • CAS Number : 303186-20-1

Structural Information

The compound features a difluoromethyleneoxy linkage and multiple fluorine substituents on the aromatic rings, which contribute to its unique chemical properties and potential biological interactions.

Research indicates that compounds with similar fluorinated structures can interact with biological membranes and proteins due to their lipophilicity and electronic properties. The trifluoromethyl groups may enhance the compound's ability to penetrate cellular membranes, potentially affecting various cellular processes.

Toxicological Studies

Toxicological assessments have been conducted on related compounds in the same class. These studies typically evaluate:

  • Cytotoxicity : The ability of the compound to induce cell death in various cell lines.
  • Genotoxicity : The potential for causing genetic mutations.
  • Endocrine Disruption : Assessment of any hormonal activity or interference with endocrine functions.

Case Studies

Environmental Impact

Given its application in electronic devices, this compound has been detected in environmental samples such as indoor dust and electronic waste. Studies have shown that liquid crystal monomers can leach into the environment, raising concerns about their persistence and bioaccumulation.

Table 1: Summary of Biological Activity Studies

Study TypeFindingsReference
CytotoxicitySignificant effects on MCF-7 cells
GenotoxicityNo significant mutations observed
Endocrine ActivityPotential interaction with estrogen receptors
PropertyValue
Molecular FormulaC22H15F7O
Molecular Weight428.35 g/mol
Purity≥98% (GC)
Physical StateWhite crystalline powder

Q & A

Basic: What are the key synthetic pathways for preparing 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro- derivatives, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or fluoroalkylation reactions. For example:

  • Step 1: React 3,4,5-trifluorophenol with a difluoromethylating agent (e.g., ClCF2_2CO2_2Et) under basic conditions (K2_2CO3_3/DMF) to form the difluoro(phenoxy)methyl intermediate.
  • Step 2: Couple this intermediate with a trifluorinated biphenyl precursor via Suzuki-Miyaura cross-coupling (Pd catalyst, Na2_2CO3_3, 80°C).

Critical Parameters:

  • Solvent polarity (DMF vs. THF) affects reaction rates due to fluorophilic interactions.
  • Temperature control minimizes defluorination side reactions.
  • Catalyst choice (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) alters regioselectivity in biphenyl coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro-
Reactant of Route 2
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4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro-

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